molecular formula C6H9ClN4O B11906204 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride

Cat. No.: B11906204
M. Wt: 188.61 g/mol
InChI Key: BIOVHJRYHRDQRM-UHFFFAOYSA-N
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Description

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, makes it an interesting candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amino group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole: A precursor in the synthesis of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride.

    Pyrazolo[1,5-a]pyrazine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for exploring new chemical and biological activities.

Properties

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

IUPAC Name

3-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one;hydrochloride

InChI

InChI=1S/C6H8N4O.ClH/c7-4-3-9-10-2-1-8-6(11)5(4)10;/h3H,1-2,7H2,(H,8,11);1H

InChI Key

BIOVHJRYHRDQRM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)N)C(=O)N1.Cl

Origin of Product

United States

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